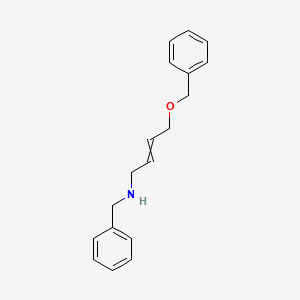
N-Benzyl-4-(benzyloxy)but-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-(benzyloxy)but-2-en-1-amine is an organic compound that features a benzyl group attached to a but-2-en-1-amine backbone with a benzyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(benzyloxy)but-2-en-1-amine typically involves the following steps:
Formation of the but-2-en-1-amine backbone: This can be achieved through the reaction of an appropriate alkene with an amine under suitable conditions.
Introduction of the benzyl group: This step involves the benzylation of the amine group using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the benzyloxy group: The final step involves the reaction of the intermediate with benzyl alcohol under acidic or basic conditions to form the benzyloxy substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-(benzyloxy)but-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl and benzyloxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-Benzyl-4-(benzyloxy)but-2-en-1-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: Used as an intermediate in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Benzyl-4-(benzyloxy)but-2-en-1-amine involves its interaction with molecular targets and pathways. The benzyl and benzyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzyloxy)-2-methylbutan-2-yl)-4-bromoaniline: A hindered amine used in organic synthesis and medicinal chemistry.
N-(1-(benzyloxy)-2-methylpropan-2-yl)-4-bromoaniline: Another hindered amine with applications in drug development.
Uniqueness
N-Benzyl-4-(benzyloxy)but-2-en-1-amine is unique due to its specific structural features, such as the combination of benzyl and benzyloxy groups attached to a but-2-en-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
184228-84-0 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-benzyl-4-phenylmethoxybut-2-en-1-amine |
InChI |
InChI=1S/C18H21NO/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12,19H,13-16H2 |
InChI Key |
JGSCEQOCYGXHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC=CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


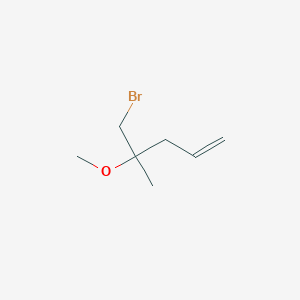
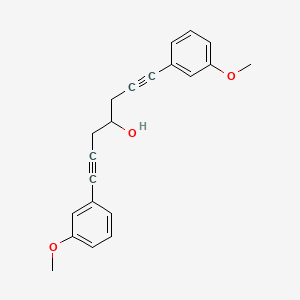

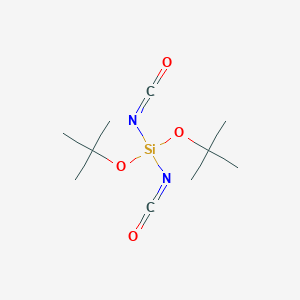
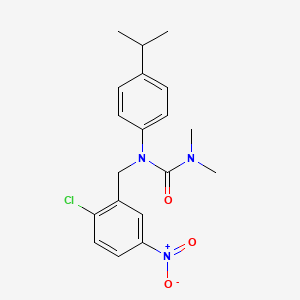
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
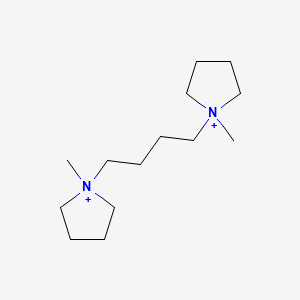
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
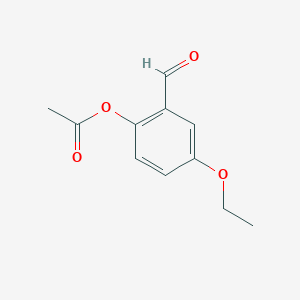
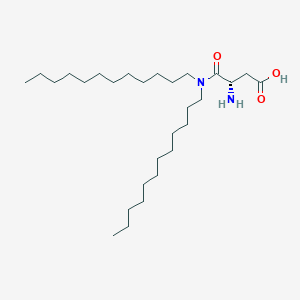
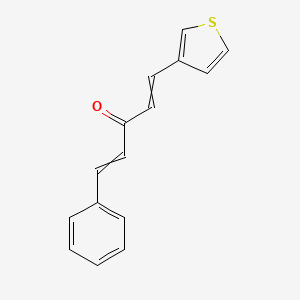
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
